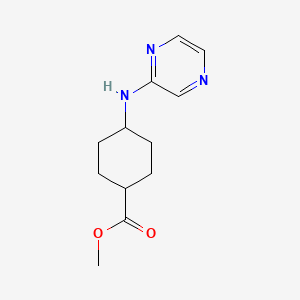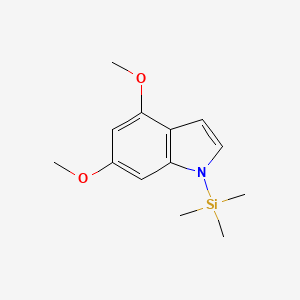![molecular formula C16H16N2O3S2 B2522089 N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide CAS No. 1705559-59-6](/img/structure/B2522089.png)
N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide is a compound that can be categorized within the broader class of sulfonamide derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on sulfonamide derivatives.
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve various strategies, including N-alkylation, which has been shown to be a viable approach for creating selective ligands or multifunctional agents for complex diseases . Another method includes the intramolecular Diels-Alder reactions to create novel cyclic sulfonamides . Although the exact synthesis method for this compound is not detailed, these methods provide a context for how such compounds could be synthesized.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group, which is a common feature in many pharmacologically active compounds. The structure of a related compound, 4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide, shows that the sulfonamide nitrogen atoms exhibit a nearly trigonal-planar geometry, which is a significant structural characteristic that could influence the compound's biological activity .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including the formation of complexes with metals, as seen in the trapping of N-heterocyclic carbenes (NHCs) by palladium complexes . This reactivity suggests that this compound could also form complexes with metals, which might be relevant for its potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the presence of the sulfonamide group can lead to the formation of dimers through hydrogen bonding, as observed in the crystal structure of a related sulfonamide compound . These properties are crucial for understanding the solubility, stability, and overall reactivity of the compound, which are important factors in drug design and development.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Reaction Pathways
A review highlights the antioxidant capacity assays based on the ABTS radical cation and discusses the specific reaction pathways that underlie the ABTS/potassium persulfate decolorization assay. This includes the formation of coupling adducts with ABTS•+ by some antioxidants, especially of phenolic nature, and the oxidative degradation leading to specific adducts. The study emphasizes the need for further elucidation of the extent to which coupling reactions contribute to total antioxidant capacity and the specificity of oxidation products (Ilyasov et al., 2020).
Environmental Persistence and Toxicity of Parabens
Another study reviews the environmental occurrence, fate, and behavior of parabens, highlighting their ubiquity in surface waters and sediments due to continuous introduction from paraben-based products. This research points to the need for further studies to understand the stability and persistence of halogenated by-products of parabens, which could pose environmental and health risks (Haman et al., 2015).
Sulfonamide-Based Therapeutics
A review on sulfonamides between 2008 and 2012 discusses the development of novel drugs incorporating the sulfonamide moiety, including their applications as antiglaucoma agents, antitumor agents, and in the treatment of various diseases. This review provides insight into the structural motif of sulfonamides and their potential as key components in future therapeutics (Carta et al., 2012).
Phenolic Acids in Vegetables and Health Benefits
Research on phenolic acids from vegetables underlines the importance of these compounds in contributing to health benefits, emphasizing the stability of phenolic acids through processing and storage. This study advocates for the inclusion of vegetables as a significant source of phenolic acids in the diet to combat lifestyle diseases (Rashmi & Negi, 2020).
Wirkmechanismus
Target of Action
The primary target of N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide is the enzyme O-GlcNAcase (OGA) . This enzyme plays a crucial role in the post-translational modification of proteins by removing O-GlcNAc from serine and threonine residues .
Mode of Action
This compound interacts with O-GlcNAcase (OGA) by inhibiting its activity . This inhibition results in an increase in the O-GlcNAcylation of proteins, a modification that can influence protein function, stability, and localization .
Biochemical Pathways
The inhibition of O-GlcNAcase (OGA) affects the O-GlcNAcylation pathway . This pathway is involved in various cellular processes, including signal transduction, transcription, and protein degradation . By inhibiting OGA, this compound can potentially influence these processes.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that this compound may have good absorption and distribution characteristics
Result of Action
The inhibition of O-GlcNAcase (OGA) by this compound can lead to an increase in the O-GlcNAcylation of proteins . This can result in changes in protein function, stability, and localization, potentially influencing various cellular processes .
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-12-17-15-11-13(7-8-16(15)22-12)18-23(19,20)10-9-21-14-5-3-2-4-6-14/h2-8,11,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSUKOPVQSCXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2522006.png)
![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522010.png)
![2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2522011.png)




![[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine](/img/structure/B2522022.png)
![N-(4-fluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2522023.png)
![[2-Methyl-1-[(4-morpholin-4-ylthian-4-yl)methylamino]-1-oxopropan-2-yl] acetate](/img/structure/B2522024.png)
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)

![2-Ethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2522028.png)
![2-(3,4-Dimethoxyphenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2522029.png)